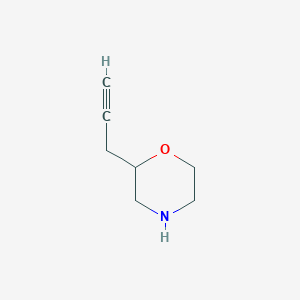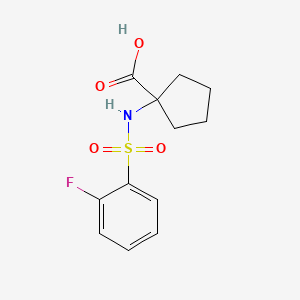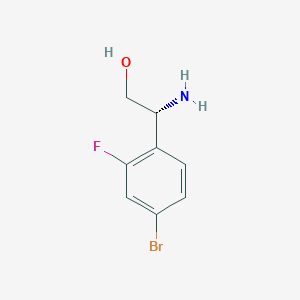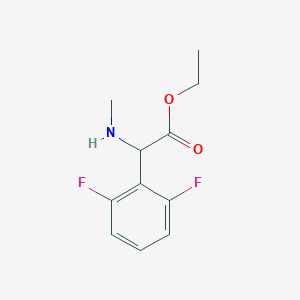![molecular formula C15H14Cl2N2O2 B15313592 5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 786721-66-2](/img/structure/B15313592.png)
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a methoxyphenyl group attached to an ethyl chain, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the pyridine ring.
Coupling Reaction: Attachment of the 4-methoxyphenyl group to the ethyl chain through a coupling reaction.
Amidation: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
4-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the pyridine ring and carboxamide group.
Uniqueness
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and substitution patterns. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
786721-66-2 |
|---|---|
分子式 |
C15H14Cl2N2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-10(3-5-12)6-7-18-15(20)11-8-13(16)14(17)19-9-11/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
InChIキー |
INIYOASELNCBSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(N=C2)Cl)Cl |
溶解性 |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


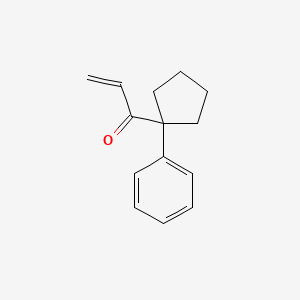
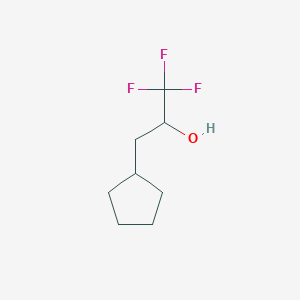
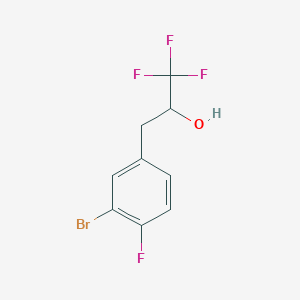


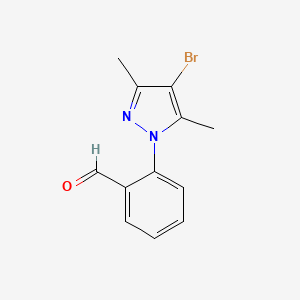
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
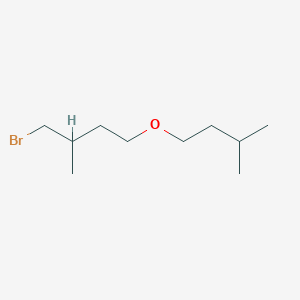

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
